molecular formula C21H23NO2 B1583138 4-Cyanophenyl 4-heptylbenzoate CAS No. 38690-76-5

4-Cyanophenyl 4-heptylbenzoate

Cat. No.: B1583138
CAS No.: 38690-76-5
M. Wt: 321.4 g/mol
InChI Key: ZWAUTNYPKHVAEZ-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-heptylbenzoate is a chemical compound with the molecular formula C21H23NO2 . It is a solid substance at 20 degrees Celsius . The compound appears as a white to light yellow powder or crystal .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . The compound has a mesomorphic range of 42.0 to 61.0 degrees Celsius . It is almost transparent in toluene .

Scientific Research Applications

Liquid Crystal Research

4-Cyanophenyl 4-heptylbenzoate, a compound known for its liquid crystalline properties, has been extensively studied in the field of liquid crystals. Dielectric studies have revealed significant insights into its behavior. For instance, compounds like 4-cyanophenyl 4-n-heptylbenzoate (7BBCN) demonstrate large differences in dielectric properties compared to similar substances, which is attributed to the strength of antiparallel dipole-dipole associations, particularly in substances with a decoupled CN group (Urban et al., 2002). Additionally, the compound exhibits pretransitional phenomena near the isotropic-nematic phase transition, which is evident from the anomalous temperature behavior of its dielectric properties (Jadżyn et al., 2009).

Molecular Orientation Studies

Studies on molecular orientation, particularly in the nematic phase of this compound, have been conducted using techniques like X-ray diffraction. This has provided insights into the orientational distribution function and order parameters of the compound, enhancing the understanding of its molecular field potential and intermolecular interactions (Bhattacharjee et al., 1981).

Studies on Dielectric Relaxation

Experimental studies focused on the dielectric relaxation in both nematic and isotropic phases of this compound have revealed complex spectra that can be described by the Cole-Cole equation. These studies help in understanding the molecular reorientational movements and are crucial for theoretical predictions in the field of liquid crystals (Jadżyn et al., 1998).

Solid-State NMR Studies

The solid-state structure and dynamics of this compound have been investigated using techniques like CP/MAS 13C NMR. These studies provide information on conformational and crystallographic effects in the solid state, which are key to understanding the material's behavior in different phases (Kato & Uryu, 1991).

Safety and Hazards

4-Cyanophenyl 4-heptylbenzoate is classified as having acute toxicity, whether through oral intake, dermal contact, or inhalation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of 4-Cyanophenyl 4-heptylbenzoate are currently unknown. This compound is a biochemical used for proteomics research

Biochemical Pathways

The biochemical pathways affected by This compound Given its use in proteomics research , it may be involved in protein synthesis, modification, or degradation pathways. The downstream effects of these pathways could have significant impacts on cellular functions and processes.

Result of Action

The molecular and cellular effects of This compound As a biochemical used in proteomics research , it may influence protein expression or function, leading to changes at the molecular and cellular levels. These changes could potentially affect a wide range of biological processes.

Biochemical Analysis

Biochemical Properties

4-Cyanophenyl 4-heptylbenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial as it can influence the activity of these enzymes, thereby affecting the biochemical pathways they are involved in. Additionally, this compound can interact with proteins involved in signal transduction, potentially altering their function and the downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with key proteins, thereby influencing cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and cytochrome P450 enzymes, which play a role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the cell. For example, the hydrolysis of this compound by esterases can lead to the formation of metabolites that may have different biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect its biological activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, which can influence its activity and function. It may be directed to certain organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. These localizations can affect the compound’s interactions with other biomolecules and its overall biological effects .

Properties

IUPAC Name

(4-cyanophenyl) 4-heptylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)21(23)24-20-14-10-18(16-22)11-15-20/h8-15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAUTNYPKHVAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068129
Record name Benzoic acid, 4-heptyl-, 4-cyanophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38690-76-5
Record name Benzoic acid, 4-heptyl-, 4-cyanophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38690-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-heptyl-, 4-cyanophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038690765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-heptyl-, 4-cyanophenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-heptyl-, 4-cyanophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cyanophenyl p-heptylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of 7CPB? What is its significance in materials science?

A1: 7CPB, or 4-Cyanophenyl 4-heptylbenzoate, is a thermotropic liquid crystal belonging to the phenyl benzoate family. Its molecular formula is C21H23NO2. These compounds are known to exhibit liquid crystal phases at specific temperature ranges, making them valuable for applications like liquid crystal displays (LCDs). [, , ]

Q2: How does the molecular structure of 7CPB influence its liquid crystal properties?

A2: The rigid, rod-like molecular shape of 7CPB plays a crucial role in its liquid crystalline behavior. [, ] Research using 13C NMR, including Proton-Encoded Local Field (PELF) spectroscopy and Off-Magic-Angle Spinning (OMAS), has been used to investigate the orientation and order parameters of different segments within the 7CPB molecule in its liquid crystal phase. [] This detailed understanding of molecular orientation is essential for optimizing the performance of liquid crystal materials in various applications.

Q3: Has the interaction of 7CPB with other liquid crystals been studied?

A3: Yes, studies have investigated mixtures of 7CPB with other liquid crystals, such as its chain-perfluorinated analog, 7PFCPB. [] These mixtures exhibit interesting phase behavior with changing temperature. For instance, a 1:2 mixture of 7CPB and 7PFCPB showed transitions between different liquid crystal phases (like smectic A) as the temperature varied. [] Understanding these interactions is crucial for developing advanced liquid crystal mixtures with tailored properties.

Q4: Beyond its liquid crystal properties, are there any other notable applications of 7CPB?

A4: Research has explored the use of 7CPB as an isotropic liquid crystal solvent to study hydrogen bond symmetry. [] In a study on hydrogen difluoromaleate monoanion, tetrabutylammonium hydrogen difluoromaleate-(18O) dissolved in 7CPB exhibited equivalent fluorines in its 19F NMR spectra. This observation suggests the existence of a single, symmetric hydrogen bond structure in this specific environment. [] This highlights the potential of 7CPB as a unique solvent system for studying molecular properties and interactions.

Q5: Are there any known crystallographic studies on 7CPB?

A5: While a dedicated crystal structure analysis of 7CPB is not available in the provided research abstracts, a related compound, 4-cyanophenyl 4-pentylbenzoate (CPPB), which differs only in the length of the alkyl chain, has been studied using solid-state 13C NMR. [] This study correlated the solid-state spectral features with the crystalline structure of CPPB and observed conformational and crystallographic effects in the spectra. [] It is plausible that similar analyses could be conducted for 7CPB to gain further insights into its solid-state properties.

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